Methyl 3-hydroxy-14-methylpentadecanoate
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Overview
Description
Methyl 3-hydroxy-14-methylpentadecanoate is a methyl-branched fatty acid ester It is a derivative of pentadecanoic acid, where a hydroxyl group is attached to the third carbon and a methyl group is attached to the fourteenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-14-methylpentadecanoate typically involves the esterification of 3-hydroxy-14-methylpentadecanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The use of solid acid catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-14-methylpentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-14-methylpentadecanoate.
Reduction: 3-hydroxy-14-methylpentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-14-methylpentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-14-methylpentadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl pentadecanoate: Lacks the hydroxyl and methyl groups, making it less reactive.
3-hydroxy-14-methylpentadecanoic acid: The free acid form, which is more polar and has different solubility properties.
14-methylpentadecanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 3-hydroxy-14-methylpentadecanoate is unique due to the presence of both a hydroxyl and a methyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
112538-89-3 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 3-hydroxy-14-methylpentadecanoate |
InChI |
InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-5-7-9-11-13-16(18)14-17(19)20-3/h15-16,18H,4-14H2,1-3H3 |
InChI Key |
WELQZCXMSBSCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCC(CC(=O)OC)O |
Origin of Product |
United States |
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